molecular formula C21H29ClO3 B15286616 4-Chloro-3-oxoandrost-4-en-17-yl acetate

4-Chloro-3-oxoandrost-4-en-17-yl acetate

Cat. No.: B15286616
M. Wt: 364.9 g/mol
InChI Key: XYGMEFJSKQEBTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-oxoandrost-4-en-17-yl acetate, also known as clostebol acetate, is a synthetic anabolic-androgenic steroid derived from testosterone. It is characterized by the presence of a chlorine atom at the 4th position and an acetate ester at the 17th position. This compound is known for its anabolic properties, which promote muscle growth and enhance physical performance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-oxoandrost-4-en-17-yl acetate typically involves the chlorination of testosterone or its derivatives. The process includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-oxoandrost-4-en-17-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-3-oxoandrost-4-en-17-yl acetate has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the study of steroidal compounds.

    Biology: Investigated for its effects on muscle growth and protein synthesis in cellular and animal models.

    Medicine: Explored for potential therapeutic uses in conditions requiring anabolic effects, such as muscle wasting diseases.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

The mechanism of action of 4-Chloro-3-oxoandrost-4-en-17-yl acetate involves binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to increased transcription of genes involved in muscle growth and protein synthesis. The compound also influences the hypothalamic-pituitary-gonadal axis, modulating the release of hormones that regulate anabolic and androgenic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-oxoandrost-4-en-17-yl acetate is unique due to the presence of the chlorine atom at the 4th position, which enhances its anabolic properties while reducing androgenic effects. This makes it a preferred choice for research and therapeutic applications where muscle growth is desired without significant androgenic side effects .

Properties

IUPAC Name

(4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClO3/c1-12(23)25-18-7-6-14-13-4-5-16-19(22)17(24)9-11-20(16,2)15(13)8-10-21(14,18)3/h13-15,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGMEFJSKQEBTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862443
Record name 4-Chloro-3-oxoandrost-4-en-17-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.